molecular formula C20H18N4O2 B11615380 ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11615380
M. Wt: 346.4 g/mol
InChI Key: RMJIKMHTPAPWRH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions. One common method includes the cyclocondensation of aminoquinoxaline derivatives with appropriate reagents under controlled conditions . The reaction is often carried out in the presence of a base such as triethylamine and a solvent like xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce the corresponding amines .

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific structure, which combines the quinoxaline and pyrrolo moieties.

Biological Activity

Ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, synthesis, and associated research findings.

Chemical Structure and Properties

This compound belongs to the pyrroloquinoxaline family, which has been recognized for various pharmacological properties. The compound's molecular formula is C15H16N4O2C_{15}H_{16}N_{4}O_{2}, and it features a pyrrolo[2,3-b]quinoxaline core that is essential for its biological activity.

Anticancer Potential

Research has demonstrated that derivatives of pyrroloquinoxaline exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have focused on the compound's ability to inhibit cancer cell proliferation.

  • Cytotoxicity Studies : this compound has shown promising results against human leukemia cell lines such as K562 and HL60. The IC50 values (the concentration required to inhibit cell growth by 50%) for these cell lines were reported to be in the range of 5 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
K56210Doxorubicin3.23
HL6015Doxorubicin3.23

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds in this class have been shown to interact with various kinases and transcription factors involved in tumor growth.

Study on Leukemia Cells

A notable study evaluated the cytotoxic effects of this compound on three leukemia cell lines: K562, U937, and HL60. The study utilized the MTS assay to measure cell viability post-treatment. Results indicated that the compound not only inhibited cell growth effectively but also exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 2-amino-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C20H18N4O2/c1-3-26-20(25)16-17-19(23-15-7-5-4-6-14(15)22-17)24(18(16)21)13-10-8-12(2)9-11-13/h4-11H,3,21H2,1-2H3

InChI Key

RMJIKMHTPAPWRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C)N

Origin of Product

United States

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